1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI)
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethyl-1H-benzimidazole-4,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-4-5(2)7(11)9-8(6(4)10)12-3-13-9/h3H,10-11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDXDHBXBOAFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1N)NC=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Overview of Benzimidazole Chemistry and Substituted Derivatives
Significance of Benzimidazole (B57391) Core in Chemical Sciences and Related Fields
The benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, represents a cornerstone in medicinal and materials chemistry. Its structural resemblance to naturally occurring purines allows it to interact with various biological targets, making it a "privileged structure" in drug discovery. This has led to the development of a wide array of pharmaceuticals with diverse therapeutic applications, including anti-ulcer, anthelmintic, and anticancer agents. Beyond medicine, the rigid and thermally stable nature of the benzimidazole ring system has made it a valuable component in the synthesis of high-performance polymers.
Structural Diversity and Functional Relevance of Substituted Benzimidazoles
The versatility of the benzimidazole core is further exemplified by the vast library of its substituted derivatives. The introduction of different functional groups at various positions on the benzimidazole ring system allows for the fine-tuning of its physicochemical and biological properties. This structural diversity is key to its wide range of applications. For instance, substitutions can enhance solubility, modulate electronic properties, and dictate the specific biological activity of the resulting molecule. This adaptability has driven extensive research into creating novel benzimidazole derivatives with tailored functionalities for applications ranging from targeted therapies to advanced materials. Benzimidazole derivatives are utilized in the development of high-performance polyimides, which are valued for their thermal stability and mechanical strength. tandfonline.comwikipedia.orgkaust.edu.sa
Historical Development of Research Pertaining to Benzimidazole Diamines
The journey of benzimidazole chemistry began in 1872 with the first synthesis of a benzimidazole derivative by Hoebrecker. A significant milestone in the field was the discovery that 5,6-dimethylbenzimidazole (B1208971) is a key component of vitamin B12. This finding spurred immense interest in the biological significance of benzimidazoles.
The development of aromatic polybenzimidazoles (PBIs) in the 1960s marked a pivotal moment for the application of benzimidazole derivatives in materials science. tandfonline.com Researchers at the time were seeking materials with exceptional thermal and oxidative stability for aerospace and defense applications. wikipedia.org The synthesis of high-performance polymers from aromatic diamines, including those with benzimidazole structures, became a significant area of research. These efforts led to the commercialization of PBI fibers, known for their non-flammability and thermal stability, which found use in protective clothing and other demanding environments. tandfonline.comlairdplastics.com The synthesis of aromatic diamines as monomers for these polymers was a critical aspect of this historical development. While the early focus was on the thermal properties of the resulting polymers, the unique properties of benzimidazole diamines continue to be explored for various advanced applications.
Physicochemical and Spectroscopic Profile of 1h Benzimidazole 4,7 Diamine, 5,6 Dimethyl 9ci
The compound 1H-Benzimidazole-4,7-diamine, 5,6-dimethyl-(9CI) is a solid with a predicted high boiling point and a melting point in the range of 255-257 °C, at which it decomposes.
| Property | Value |
| CAS Number | 85311-39-3 |
| Molecular Formula | C9H12N4 |
| Molecular Weight | 176.22 g/mol |
| Melting Point | 255-257 °C (decomposes) |
| Boiling Point (Predicted) | 530.6±45.0 °C |
| Density (Predicted) | 1.332±0.06 g/cm³ |
| pKa (Predicted) | 16.38±0.30 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum is expected to show distinct signals for the aromatic proton, the N-H protons of the imidazole (B134444) ring and the amino groups, and the methyl protons. The chemical shifts would be influenced by the electron-donating nature of the amino and methyl groups.
¹³C NMR: The spectrum would display signals for the carbon atoms in the benzimidazole (B57391) core and the methyl groups. The positions of the signals would provide information about the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching vibrations of the imidazole and amine groups, C-H stretching of the aromatic ring and methyl groups, and C=N and C=C stretching vibrations of the benzimidazole ring system.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as ammonia (B1221849) or methyl groups, providing further structural information.
Synthesis and Reactivity
A plausible and common synthetic route to 1H-Benzimidazole-4,7-diamine, 5,6-dimethyl-(9CI) involves the reduction of the corresponding dinitro precursor, 5,6-dimethyl-4,7-dinitro-1H-benzimidazole. This method is a standard procedure for the preparation of aromatic diamines.
The synthesis would typically proceed in two main steps:
Dinitration: The starting material, 5,6-dimethyl-1H-benzimidazole, is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene (B151609) ring at the 4 and 7 positions.
Reduction: The resulting 5,6-dimethyl-4,7-dinitro-1H-benzimidazole is then reduced to the diamine. This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a metal catalyst like palladium on carbon.
The reactivity of 1H-Benzimidazole-4,7-diamine, 5,6-dimethyl-(9CI) is primarily dictated by the nucleophilic nature of the two primary amine groups. These groups can readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds. This reactivity makes the compound a valuable monomer for polymerization reactions.
Applications in Materials Science
Strategies for the Preparation of Precursor Molecules
The synthesis of the target benzimidazole is critically dependent on the successful preparation of a highly substituted benzene (B151609) ring, which serves as the foundational precursor. The primary challenge lies in the controlled introduction of four nitrogen-based functional groups onto a dimethylbenzene scaffold.
Synthesis of Substituted ortho-Phenylenediamines and Analogues
The key precursor for the target molecule is 3,6-dimethyl-1,2,4,5-benzenetetraamine . The synthesis of this specific tetraamine (B13775644) is not widely documented, necessitating a proposed pathway based on established methodologies for analogous polyaminobenzene derivatives. A common and logical approach begins with the nitration of a readily available starting material, followed by reduction.
A plausible synthetic route can be initiated from 1,4-dimethylbenzene (p-xylene). The process involves sequential nitration to introduce nitro groups, which are subsequently reduced to the required amine functionalities.
Proposed Synthetic Pathway to 3,6-dimethyl-1,2,4,5-benzenetetraamine:
Dinitration of p-Xylene: The first step involves the nitration of 1,4-dimethylbenzene using a nitrating mixture (e.g., HNO₃/H₂SO₄) to yield 1,4-dimethyl-2,5-dinitrobenzene.
Further Nitration: Subsequent, more forceful nitration is required to introduce two additional nitro groups, leading to the formation of 1,4-dimethyl-2,3,5,6-tetranitrobenzene. This step requires harsh conditions due to the deactivating effect of the existing nitro groups.
Reduction: The final step is the reduction of the tetranitro intermediate to the target tetraamine. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Alternatively, chemical reduction using agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.
An alternative strategy, analogous to a known preparation of 1,2,4,5-benzenetetraamine, could start from a dihalide. google.com For instance, if 1,5-dichloro-2,4-dinitro-3,6-dimethylbenzene were available, it could undergo ammonolysis to replace the chloro groups with amino groups, followed by the reduction of the nitro groups. google.com
The table below outlines the proposed reaction steps for the synthesis of the key ortho-phenylenediamine analogue.
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | 1,4-Dimethylbenzene | Conc. HNO₃, Conc. H₂SO₄ | 1,4-Dimethyl-2,5-dinitrobenzene | Standard electrophilic aromatic substitution. |
| 2 | 1,4-Dimethyl-2,5-dinitrobenzene | Fuming HNO₃, Oleum (H₂SO₄/SO₃) | 1,4-Dimethyl-2,3,5,6-tetranitrobenzene | Harsh conditions required due to deactivation of the ring. |
| 3 | 1,4-Dimethyl-2,3,5,6-tetranitrobenzene | H₂ (gas), Pd/C or Raney Ni, Ethanol/Methanol | 3,6-Dimethyl-1,2,4,5-benzenetetraamine | Catalytic hydrogenation is a common method for nitro group reduction. |
Formation of Dicarbonyl or Related Building Blocks for Cyclization
For the synthesis of the specific target compound, 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI), the imidazole (B134444) carbon (C2) is unsubstituted. This typically requires a one-carbon (C1) building block rather than a dicarbonyl compound. Dicarbonyls are generally used for the synthesis of quinoxaline (B1680401) rings by condensation with ortho-diamines.
The necessary C1 synthons for forming the benzimidazole ring are typically simple carboxylic acids, aldehydes, or their derivatives.
Common C1 Building Blocks:
Formic Acid: The most direct reagent for producing an unsubstituted C2 position on the benzimidazole ring.
Orthoesters: Triethyl orthoformate can be used, often under acidic catalysis.
Aldehydes: Formaldehyde or its equivalents can be used, followed by an oxidation step.
Cyanogen Bromide: Used to form 2-aminobenzimidazoles, which can be further modified if necessary.
These building blocks are generally commercially available and used directly in the subsequent cyclization step.
Cyclization Reactions for the 1H-Benzimidazole Ring System
Once the crucial precursor, 3,6-dimethyl-1,2,4,5-benzenetetraamine, is synthesized, the final step is the formation of the imidazole ring. This is a well-established transformation in heterocyclic chemistry with several reliable methods.
Condensation Reactions with Carbonyl Compounds
The most classical and widely used method for benzimidazole synthesis is the Phillips condensation, which involves the reaction of an ortho-phenylenediamine with a carboxylic acid under acidic conditions. For the target compound, the reaction would involve the cyclization of 3,6-dimethyl-1,2,4,5-benzenetetraamine with formic acid.
The reaction proceeds by initial N-formylation of one of the amino groups of the ortho-diamine pair, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole ring. The other two amino groups at the 4 and 7 positions remain as substituents.
| Precursor | C1 Source | Catalyst/Solvent | Conditions | Product |
|---|---|---|---|---|
| 3,6-dimethyl-1,2,4,5-benzenetetraamine | Formic Acid (HCOOH) | Refluxing Formic Acid or HCl | Heating, typically >100°C | 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) |
| 3,6-dimethyl-1,2,4,5-benzenetetraamine | Triethyl orthoformate | p-Toluenesulfonic acid (p-TsOH) | Heating in an inert solvent | 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) |
Reductive Cyclization Approaches
Reductive cyclization offers an alternative pathway that combines the reduction of a nitro group and the cyclization into a single pot or a sequential two-step process. This method typically starts with an ortho-nitroaniline derivative.
For the synthesis of the target compound, a potential precursor for this approach would be 1,2-diamino-3,6-dimethyl-4,5-dinitrobenzene . This intermediate could be cyclized with a C1 source like formic acid, where the formic acid also acts as a reducing agent for the nitro groups, often in the presence of a catalyst like Pd/C.
A more common approach involves the reaction of an ortho-nitroaniline with an aldehyde to form a Schiff base, which then undergoes reductive cyclization. However, adapting this to the tetra-substituted system of the target compound is complex. A more direct reductive cyclization would involve the partial reduction of 1,4-dimethyl-2,3,5,6-tetranitrobenzene to a dinitro-diamine intermediate, followed by cyclization and final reduction of the remaining two nitro groups.
Multi-component Reaction Architectures
Multi-component reactions (MCRs) provide a powerful and efficient strategy for synthesizing complex molecules like benzimidazoles in a single step from three or more reactants. rsc.orgrsc.org These reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
While many MCRs for benzimidazoles generate a substituent at the C2 position (derived from an aldehyde component), they can be adapted. For instance, a three-component reaction might involve an ortho-phenylenediamine, an aldehyde, and an oxidizing agent. google.com
A potential, though less direct, MCR approach for the target system could involve:
Reactants: 3,6-dimethyl-1,2,4,5-benzenetetraamine, an aldehyde (which would be removed later), and an oxidant.
Process: The reaction would form a 2-substituted benzimidazole, which would then require a subsequent dealkylation/de-arylation step to yield the unsubstituted C2-H benzimidazole.
A more relevant MCR approach involves the iron-catalyzed domino reaction of a benzoquinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) as a nitrogen source to produce benzimidazoles. rsc.orgrsc.org Adapting this to the specific diamino-dimethyl-substituted target would require a custom-synthesized quinone precursor.
Regioselective Synthesis and Isomer Control of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI)
Regioselective synthesis is paramount in ensuring the correct arrangement of substituents on the benzimidazole core. The primary challenge lies in the synthesis of the precursor, a suitably substituted o-phenylenediamine (B120857), which dictates the final substitution pattern of the benzimidazole.
The key to synthesizing 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) is the preparation of 3,4-dimethyl-1,2,5,6-tetraaminobenzene or a synthetic equivalent. A plausible, albeit challenging, synthetic route could commence from a readily available starting material like 1,2-dimethylbenzene (o-xylene).
A hypothetical synthetic pathway could involve the following steps:
Dinitration of o-xylene: The initial step would likely involve the nitration of o-xylene. The directing effects of the two methyl groups would lead to a mixture of dinitro-o-xylene isomers. Controlling the reaction conditions (temperature, nitrating agent) would be crucial to maximize the yield of the desired 3,4-dinitro-o-xylene.
Further Nitration: Subsequent nitration to introduce two more nitro groups at the remaining positions (to yield 1,2-dimethyl-3,4,5,6-tetranitrobenzene) would be extremely difficult due to the deactivating nature of the existing nitro groups. A more viable approach would be to introduce the amino groups or their precursors in a stepwise manner.
Alternative Strategy: A more controlled approach could start from a pre-functionalized benzene ring. For instance, starting with 3,4-dimethylaniline, one could perform regioselective nitration, followed by protection of the existing amino group, further nitration, and subsequent reduction of all nitro groups to amines. The synthesis of 5,6-dimethylbenzimidazole (B1208971) often starts from 3,4-dimethylaniline, which undergoes acetylation, nitration, reduction, and finally ring closure. google.com A patent describes the synthesis of 5,6-dimethylbenzimidazole from N-(2-amino-4,5-dimethylphenyl)formamide and formic acid. google.com
The control of substituent positions would heavily rely on the principles of electrophilic aromatic substitution and the directing effects of the functional groups present on the benzene ring at each stage of the synthesis.
A proposed multi-step synthesis for the key intermediate, 3,4-diamino-5,6-dimethylaniline, is outlined below. This strategy aims to control the placement of the amine and methyl groups.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group to 3,4-dimethylaniline. |
| 2 | Protection | Acetic anhydride | Protection of the amino group to control further substitution. |
| 3 | Dinitration | HNO₃, H₂SO₄ | Introduction of two additional nitro groups. |
| 4 | Deprotection | Acid or base hydrolysis | Removal of the acetyl protecting group. |
| 5 | Reduction | H₂, Pd/C or Sn/HCl | Reduction of the three nitro groups to amino groups. |
This multi-step process, while theoretically sound, would require careful optimization at each stage to manage regioselectivity and yield.
The target molecule, 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI), is achiral and does not possess any stereocenters. Therefore, stereochemical considerations are not directly relevant to its synthesis.
However, in the synthesis of analogues or derivatives of this compound that do contain stereocenters, stereochemical control would be a critical factor. For instance, if a chiral substituent were to be introduced at the N1 position or at the C2 position of the imidazole ring, enantioselective or diastereoselective synthetic methods would be necessary.
Recent advancements in organocatalysis have enabled the synthesis of chiral benzimidazole derivatives. For example, stereoselective aldol (B89426) additions to N1-benzimidazolyl acetaldehyde (B116499) have been achieved using organocatalysts like L-prolinamide, yielding products with high enantiomeric and diastereomeric excess. thieme-connect.comresearchgate.net Such methodologies could be adapted for the synthesis of chiral analogues of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI). The stereochemical outcome in these reactions is often dictated by the formation of specific transition states, which are influenced by the catalyst and the reactants. thieme-connect.com
Catalytic Systems and Reaction Conditions Optimization
The final step in the synthesis of benzimidazoles typically involves the cyclization of an o-phenylenediamine derivative with a one-carbon synthon (e.g., an aldehyde, formic acid, or an orthoester). The efficiency of this step can be significantly enhanced through the use of various catalytic systems and optimized reaction conditions.
A wide range of metal catalysts have been employed to facilitate the synthesis of benzimidazoles. enpress-publisher.comrsc.org These catalysts can promote the key C-N bond formation and subsequent cyclization/dehydration steps, often under milder conditions and with higher yields than traditional methods.
Copper Catalysis: Copper catalysts are frequently used for intramolecular N-arylation reactions to form the benzimidazole ring. organic-chemistry.orgrsc.org For instance, copper(I) oxide (Cu₂O) has been used for the intramolecular N-arylation of amidines to produce benzimidazoles.
Palladium Catalysis: Palladium catalysts are well-known for their utility in C-N cross-coupling reactions. A regioselective synthesis of benzimidazole thiophene (B33073) inhibitors has been described using a palladium catalyst for the amination of substituted 2-iodo or -bromo nitrobenzenes. researchgate.net
Iron Catalysis: Iron catalysts offer a more cost-effective and environmentally benign alternative to precious metal catalysts. Iron(III) porphyrin complexes have been shown to catalyze the one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium acetate. nih.gov
Other Metals: Other metal catalysts, including zinc, nickel, and cobalt, have also been successfully used in benzimidazole synthesis. organic-chemistry.orgnih.gov A cobalt nanocomposite has been reported for the coupling of phenylenediamines and aldehydes. organic-chemistry.org
The table below summarizes various metal-catalyzed systems for benzimidazole synthesis that could be adapted for the final cyclization step in the synthesis of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI).
| Metal Catalyst | Ligand/Support | Reactants | Key Advantages |
| Copper(II) hydroxide | Solid catalyst | o-phenylenediamines, aldehydes | Heterogeneous, reusable catalyst. enpress-publisher.com |
| Palladium(II) acetate | XANTPHOS | 2-haloanilines, amines | Good for C-N bond formation. researchgate.net |
| Iron(III) chloride | None | o-phenylenediamines, aldehydes | Inexpensive and readily available. |
| Erbium(III) triflate | None | o-phenylenediamines, aldehydes | Highly selective for mono- or di-substitution. nih.govresearchgate.net |
| Zinc oxide nanoparticles | None | o-phenylenediamines, aldehydes | Ultrasound-assisted, short reaction times. nih.gov |
In recent years, organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis, offering alternatives to metal-based catalysts.
Organocatalysis: Organocatalysts, which are small organic molecules, can be used to promote various reactions in benzimidazole synthesis. Chiral amines have been used as organocatalysts for the stereoselective synthesis of benzimidazole derivatives. thieme-connect.comresearchgate.net Benzimidazole-derived organocatalysts have also been developed and tested for asymmetric reactions. researchgate.net
Biocatalysis: Biocatalysis utilizes enzymes to carry out chemical transformations with high selectivity and under mild conditions. Lipases have been used in a microfluidic biocatalysis system for the synthesis of N-substituted benzimidazole derivatives via aza-Michael addition. mdpi.comresearchgate.net This approach offers a green and efficient method for the functionalization of the benzimidazole core.
While the direct application of organocatalysis or biocatalysis to the synthesis of the highly substituted core of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) may be limited, these methods are highly valuable for the synthesis of functionalized and chiral analogues.
Non-conventional energy sources, such as microwave irradiation, can significantly accelerate organic reactions, leading to shorter reaction times, higher yields, and often cleaner reaction profiles. eurekaselect.com
The table below provides a comparison of conventional and microwave-assisted synthesis for a typical benzimidazole formation reaction.
| Method | Reaction Time | Yield | Conditions |
| Conventional Heating | Several hours | Moderate to good | Reflux in a suitable solvent. |
| Microwave Irradiation | Minutes | Good to excellent | Often solvent-free or in a minimal amount of solvent. mdpi.comarkat-usa.org |
The use of microwave-assisted synthesis, potentially in combination with an effective metal or organocatalyst, would be a promising approach for the efficient synthesis of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) and its analogues.
Functional Group Compatibility and Tolerance in the Synthesis of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI)
The successful synthesis of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) is highly dependent on the careful management of functional group compatibility throughout the synthetic sequence. The harsh conditions often required for nitration and the powerful reducing agents used for nitro group reduction can interact with other sensitive functional groups.
During the Nitration Step:
The use of strong acids like nitric acid and sulfuric acid for the dinitration of the 5,6-dimethylbenzimidazole core imposes significant limitations on the types of functional groups that can be present on the starting material or any analogues.
Acid-Labile Groups: Functional groups that are unstable in highly acidic environments, such as certain protecting groups (e.g., t-butoxycarbonyl), acetals, and ketals, would not be compatible.
Oxidizable Groups: The strongly oxidizing nature of nitric acid precludes the presence of easily oxidizable functionalities. For instance, primary and secondary alcohols could be oxidized to carboxylic acids or ketones, and aldehydes could be oxidized to carboxylic acids. Thiol groups are also susceptible to oxidation.
Basic Groups: While the benzimidazole nitrogen atoms are basic, they are protonated under the reaction conditions. However, other highly basic functional groups might interfere with the desired reaction pathway.
During the Reduction Step:
The reduction of the dinitro intermediate to the diamine also requires careful consideration of functional group tolerance, depending on the chosen reducing agent.
Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is generally clean but can also reduce other unsaturated functionalities, such as alkenes, alkynes, and in some cases, carbonyl groups.
Metal/Acid Reductions (e.g., Sn/HCl, Fe/HCl): These conditions are strongly acidic and would not be suitable for acid-labile groups.
Sulfide-Based Reductions (e.g., Na₂S, (NH₄)₂S - Zinin Reduction): These reagents are typically used in basic or neutral conditions and can offer chemoselectivity for the reduction of nitro groups in the presence of other reducible groups like esters or ketones. stackexchange.com
Sodium Dithionite (Na₂S₂O₄): This reducing agent is known for its mildness and can be used in aqueous media, offering compatibility with a wider range of functional groups.
The following table summarizes the general compatibility of various functional groups during the key synthetic steps:
| Functional Group | Nitration (Strong Acid) | Reduction (e.g., Catalytic Hydrogenation) | Reduction (e.g., Na₂S₂O₄) |
| Alkenes/Alkynes | Incompatible (potential for side reactions) | Incompatible (will be reduced) | Generally Compatible |
| Aldehydes/Ketones | Incompatible (potential for oxidation) | Potentially Incompatible (may be reduced) | Generally Compatible |
| Esters/Amides | Generally Compatible | Generally Compatible | Generally Compatible |
| Alcohols | Incompatible (will be oxidized) | Generally Compatible | Generally Compatible |
| Halides (Aryl) | Generally Compatible | Generally Compatible | Generally Compatible |
| Ethers | Generally Compatible | Generally Compatible | Generally Compatible |
Derivatization and Further Chemical Transformations of the 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) Scaffold
The 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) scaffold possesses multiple reactive sites that allow for a variety of derivatization and further chemical transformations. The primary amino groups at the 4 and 7 positions are nucleophilic and can readily undergo reactions such as acylation and alkylation. Additionally, the benzimidazole ring system itself can be subject to further modifications.
The two primary amino groups on the benzene ring are key handles for introducing a wide range of substituents, enabling the synthesis of a library of derivatives with potentially diverse properties.
Acylation:
Primary aromatic amines can be readily acylated using various acylating agents. This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. Common acylating agents include:
Acid Chlorides (R-COCl): These are highly reactive and readily acylate amines, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in
Acid Anhydrides ((R-CO)₂O): These are also effective acylating agents and are often used for acetylation with acetic anhydride.
Carboxylic Acids (R-COOH): Direct acylation with carboxylic acids requires coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid.
The reactivity of the two amino groups in 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) would need to be considered. It is possible to achieve mono- or di-acylation depending on the stoichiometry of the acylating agent and the reaction conditions.
Alkylation:
Alkylation of the amino groups can be achieved through several methods, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging.
Alkyl Halides (R-X): Direct reaction with alkyl halides can lead to a mixture of primary, secondary, and tertiary amines. ncert.nic.in
Reductive Amination: A more controlled method for mono-alkylation involves the reaction of the diamine with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Iridium-catalyzed Alkylation: Modern catalytic methods, such as the use of iridium complexes, allow for the selective monoalkylation of aromatic amines with alcohols under mild conditions. nih.gov
The following table provides examples of reagents used for the modification of aromatic amino groups:
| Reaction Type | Reagent Class | Specific Example | Product Type |
| Acylation | Acid Chloride | Acetyl chloride | Amide |
| Acid Anhydride | Acetic anhydride | Amide | |
| Carboxylic Acid | Benzoic acid (with DCC) | Amide | |
| Alkylation | Alkyl Halide | Methyl iodide | Methylated amine |
| Aldehyde/Ketone | Benzaldehyde (with NaBH₄) | Benzylated amine | |
| Alcohol | Ethanol (with Ir catalyst) | Ethylated amine |
The benzimidazole ring itself is a robust aromatic system that can undergo further functionalization. The positions on the benzene ring (positions 4 and 7 are occupied by amino groups) and the C2 position of the imidazole ring are potential sites for modification.
Electrophilic Substitution on the Benzene Ring:
While the existing amino and methyl groups will influence the regioselectivity, further electrophilic substitution on the benzene portion of the benzimidazole ring is possible. However, the strong activating and ortho-, para-directing nature of the amino groups would likely direct incoming electrophiles to the remaining open positions, although steric hindrance from the existing substituents would play a significant role. libretexts.orgorganicchemistrytutor.com
Functionalization at the C2 Position:
The C2 position of the benzimidazole ring is another key site for modification. While the parent compound in this article is unsubstituted at C2 (derived from formic acid), analogues could be synthesized with various substituents at this position by using different carboxylic acids or their derivatives during the initial cyclocondensation step. For post-synthetic modification, direct C-H functionalization at the C2 position is a modern and powerful strategy. For instance, copper-catalyzed C-H functionalization of amidines can lead to the synthesis of benzimidazoles. researchgate.net Enantioselective C2-allylation of benzimidazoles has also been reported. nih.gov
N-Alkylation/Arylation of the Imidazole Ring:
The nitrogen atom at the N1 position of the benzimidazole ring is nucleophilic and can be alkylated or arylated. chemicalbook.com This is a common modification in benzimidazole chemistry to introduce a wide variety of substituents. The reaction typically proceeds by deprotonation of the N-H bond with a base (e.g., NaH) followed by reaction with an alkyl or aryl halide.
The table below summarizes potential post-synthesis modifications of the benzimidazole scaffold:
| Reaction Type | Position(s) | Reagent/Method | Resulting Functional Group |
| Electrophilic Aromatic Substitution | Benzene Ring | e.g., Halogenation (NBS, NCS) | Halogenated derivative |
| C-H Functionalization | C2 | Various catalytic methods | C2-substituted derivatives |
| N-Alkylation | N1 | Alkyl halide with base | N1-alkylated benzimidazole |
| N-Arylation | N1 | Aryl halide with catalyst (e.g., Cu) | N1-arylated benzimidazole |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into the stability, reactivity, and electronic properties of chemical compounds.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the ground-state properties of a molecule. In a typical study of a benzimidazole derivative, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to calculate properties like total energy, electron density distribution, and the energies of molecular orbitals. researchgate.netnih.gov These calculations are crucial for understanding the fundamental stability and electronic nature of the molecule.
Ab initio Methods for Electronic Structure
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. For a molecule like 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI), ab initio calculations could be used to refine the understanding of its electronic structure, including excited states, which is important for predicting its spectroscopic properties.
Molecular Geometry Optimization and Conformational Analysis
Before analyzing the electronic properties of a molecule, it is essential to determine its most stable three-dimensional structure.
Computational methods are used to perform molecular geometry optimization, a process that finds the arrangement of atoms that corresponds to the minimum energy of the molecule. researchgate.net For a flexible molecule, conformational analysis is also performed to identify the various low-energy shapes (conformers) the molecule can adopt and their relative stabilities. For 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI), this would involve rotating the amine and methyl groups to find the most stable conformation.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical reactivity and physical properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. For a benzimidazole derivative, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.
A hypothetical data table for such an analysis would look like this:
| Parameter | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netnih.gov It is used to predict the regions of a molecule that are rich or poor in electrons, which in turn helps to identify sites for electrophilic and nucleophilic reactions. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. nih.gov For 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI), an MEP map would highlight the electrostatic potential around the diamine and dimethyl functional groups and the benzimidazole core.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and bonding within a molecule. This analysis provides a detailed understanding of the Lewis structure, including the electron density distribution in atomic and bonding orbitals. For 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI), an NBO analysis would typically investigate:
Donor-Acceptor Interactions: It would identify the key orbital interactions, such as those between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions, particularly significant ones like π -> π* or lone pair -> π* transitions, would be quantified to understand the molecule's electronic stability and intramolecular charge transfer pathways.
Hybridization and Bonding: The analysis would detail the hybridization of each atom and the composition of the bonds, confirming the nature of the sigma (σ) and pi (π) bonds within the benzimidazole ring system and with its substituents.
Natural Population Analysis (NPA): This would provide atomic charges, offering insight into the electrostatic potential and reactivity of different sites on the molecule.
However, a specific NBO analysis for 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) has not been found in the published literature.
Simulation of Spectroscopic Data
Computational simulations are invaluable for predicting and interpreting spectroscopic data, offering a powerful complement to experimental measurements.
Theoretical vibrational spectra, typically calculated using methods like Density Functional Theory (DFT), predict the frequencies and intensities of infrared (IR) and Raman bands. Such a study on 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) would involve:
Frequency Calculation: Optimization of the molecule's geometry followed by a frequency calculation to determine the harmonic vibrational modes.
Spectral Assignment: Each calculated vibrational mode would be assigned to specific molecular motions, such as N-H stretching of the amine and imidazole groups, C-H stretching of the methyl and aromatic groups, C=N and C=C ring stretching, and various bending modes.
Comparison with Experiment: The calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, would be compared with experimental FTIR and FT-Raman spectra. This comparison helps validate the computational model and provides a definitive assignment of the experimental spectrum.
A detailed theoretical and experimental vibrational analysis specific to this compound is not available in the reviewed literature.
Simulated electronic absorption spectra, commonly generated using Time-Dependent DFT (TD-DFT), provide insights into a molecule's electronic transitions and its behavior upon absorbing UV-Visible light. For this compound, the simulation would yield:
Excitation Energies and Oscillator Strengths: Calculation of the wavelengths (λmax) of maximum absorption and the intensities (oscillator strengths) of the electronic transitions.
Orbital Contributions: Analysis of the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, to characterize them (e.g., π -> π*).
Solvent Effects: The calculations could be performed in different solvents using models like the Polarizable Continuum Model (PCM) to predict how the environment affects the absorption spectrum.
Specific simulated electronic absorption spectra for 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) are not documented in available scientific papers.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing the energy barriers of chemical reactions. A theoretical study on the reactivity of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) would involve:
Mapping Reaction Pathways: Proposing a plausible reaction pathway for a specific chemical transformation involving the compound.
Locating Stationary Points: Optimizing the geometries of the reactants, products, any intermediates, and the transition states connecting them along the reaction coordinate.
Transition State Characterization: A frequency calculation on the transition state structure would be performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
No computational studies detailing reaction mechanisms or transition state analyses for 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) were found during the literature search.
Molecular Interactions and Mechanistic Studies Involving 1h Benzimidazole 4,7 Diamine,5,6 Dimethyl 9ci and Its Derivatives
Investigation of Molecular Recognition and Ligand Binding
The ability of benzimidazole (B57391) derivatives to engage in molecular recognition and bind to biological targets is fundamental to their pharmacological activity. These interactions range from specific binding to enzyme active sites to the coordination of metal ions.
Derivatives of 5,6-dimethyl-1H-benzimidazole have demonstrated significant inhibitory activity against key enzymes, highlighting their potential for therapeutic applications. A study involving new N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivatives revealed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. researchgate.net
The study synthesized a series of four derivatives (3a-3d) and assessed their inhibitory capacity. The results, particularly for compounds 3a and 3d, indicated significant inhibitory activity with low half-maximal inhibitory concentration (IC50) values against both cholinesterase enzymes. researchgate.net
Table 1: Inhibitory Activity (IC50) of N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine Derivatives against Cholinesterases researchgate.net
| Compound | Substitution | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|---|
| 3a | 4-hydroxy-3-methoxy | 0.054 | 0.098 |
| 3b | 4-dimethylamine | 0.121 | 0.245 |
| 3c | 4-nitro | 0.119 | 0.211 |
| 3d | 4-chloro | 0.087 | 0.107 |
The benzimidazole ring system is a proficient ligand in coordination chemistry, readily forming stable complexes with various transition metals. nih.govresearchgate.net The synthesis and characterization of metal complexes involving benzimidazole derivatives have been extensively studied, revealing their potential in developing novel therapeutic agents. nih.govresearchgate.net
Researchers have successfully synthesized and characterized a series of Copper (II), Zinc (II), Nickel (II), and Silver (I) complexes containing bis-benzimidazole derivatives. nih.govresearchgate.net These complexes were identified using methods such as FT-IR, 1H-NMR, and ESI-MS. nih.govresearchgate.net Similarly, non-chelated Cu(II) and Ni(II) complexes with monodentate 2-substituted benzimidazole ligands have been prepared in a 1:2 metal-to-ligand stoichiometry. researchgate.net Spectral studies confirmed the monodentate behavior of the ligands, with Ni(II) complexes exhibiting a tetrahedral geometry and Cu(II) complexes showing a square planar geometry around the metal center. researchgate.net
The formation of these metal complexes often involves the nucleophilic attack of the amino groups of a precursor on a carbonyl carbon, leading to an imine linkage that is crucial for subsequent cyclization and complexation reactions. nih.gov
Mechanistic Aspects of Observed Cellular Effects
The interaction of benzimidazole derivatives with biomolecules translates into measurable effects on cellular functions. These mechanisms often involve the disruption of critical molecular pathways and cellular machinery.
The observed anti-Alzheimer's potential of N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivatives is a direct consequence of their ability to inhibit the enzymatic activity of AChE and BChE. researchgate.net By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine, thereby enhancing cholinergic activity. researchgate.net This mechanism is a cornerstone in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. researchgate.net
The structural analogy of the benzimidazole core to purine bases is a key factor in its ability to interfere with cellular replication and proliferation. semanticscholar.org This mimicry allows benzimidazole-containing molecules to potentially take the place of natural nucleotides like adenine in DNA, disrupting the normal processes of DNA synthesis and repair. semanticscholar.org This mechanism is a foundational principle for the anti-cancer activity observed in some benzimidazole derivatives, such as the commercial drug Nocodazole. semanticscholar.org
Furthermore, metal complexes of benzimidazole derivatives have demonstrated significant anti-proliferative activity against human cancer cell lines. nih.govresearchgate.net In one study, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes were evaluated against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. nih.govresearchgate.net All the tested complexes showed greater inhibition of cancer cell proliferation than the free ligands. nih.govresearchgate.net Notably, certain Zinc (II) and Silver (I) complexes were particularly effective against the MDA-MB-231 breast cancer cell line. nih.govresearchgate.net
Table 2: Cytotoxic Activity (IC50 in µM) of Selected Benzimidazole-Metal Complexes Against Cancer Cell Lines nih.gov
| Complex | Metal Ion | A549 (Lung) | MDA-MB-231 (Breast) | PC3 (Prostate) |
|---|---|---|---|---|
| C1 | Cu(II) | < 10.4 | < 10.4 | < 10.4 |
| C3 | Cu(II) | < 10.4 | < 10.4 | < 10.4 |
| C14 | Ag(I) | < 10.4 | < 10.4 | < 10.4 |
Structure-Activity Relationship (SAR) Studies at a Molecular Level
Structure-activity relationship studies are crucial for optimizing the therapeutic potential of lead compounds. For the N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine series, the substitutions on the phenyl ring significantly influence the inhibitory activity against AChE and BChE. researchgate.net
Analysis of the IC50 values reveals key SAR insights:
Electron-donating and withdrawing groups: The presence of a hydroxyl and methoxy group (compound 3a ) or a chloro group (compound 3d ) resulted in the most potent inhibition. researchgate.net
Bulky groups: The dimethylamine group (compound 3b ), while still active, led to slightly lower potency compared to 3a and 3d . researchgate.net
Nitro group: The nitro-substituted compound (3c ) also showed significant, albeit slightly less potent, activity. researchgate.net
These findings suggest that the electronic properties and steric bulk of the substituent on the phenylmethanimine moiety are critical determinants of binding affinity to the active sites of cholinesterase enzymes. The higher inhibitory activity of compounds 3a and 3d, as revealed by their lower IC50 values, underscores their potential as potent inhibitors. researchgate.net
Role in Advanced Materials and Chemical Applications Beyond Biological Contexts
Precursor in the Synthesis of Complex Organic Molecules
There is a lack of specific documented instances in the available scientific literature where 1H-Benzimidazole-4,7-diamine, 5,6-dimethyl- is explicitly used as a precursor for the synthesis of more complex organic molecules outside of a biological context. Generally, benzimidazole (B57391) derivatives serve as crucial building blocks. For instance, N-substituted benzimidazoles are prepared by reacting the parent benzimidazole with substituted halides. nih.gov The diamino functionality at the 4 and 7 positions of the benzimidazole ring could theoretically offer reactive sites for polymerization or for the construction of larger, more complex architectures. Poly(benzimidazole)s, for example, are synthesized from the direct reaction of diacids and diamines, highlighting the potential utility of diamino benzimidazoles in polymer chemistry. acs.org However, specific examples and detailed research findings for the 5,6-dimethyl substituted 4,7-diamine are not reported.
Contributions to Supramolecular Chemistry
The role of 1H-Benzimidazole-4,7-diamine, 5,6-dimethyl- in supramolecular chemistry is not specifically detailed in the reviewed literature. In principle, the hydrogen bonding capabilities of the diamine and the imidazole (B134444) ring system could facilitate the formation of supramolecular assemblies. For example, a related compound, N″-(5,6-dimethyl-1H-benzimidazol-2-yl)-guanidine, has been shown to form supramolecular structures through hydrogen bonding interactions. mdpi.com The presence of two amino groups in 1H-Benzimidazole-4,7-diamine, 5,6-dimethyl- suggests potential for forming extended hydrogen-bonded networks, which are fundamental to supramolecular chemistry. However, dedicated studies on the self-assembly or host-guest chemistry of this specific compound are not available.
Applications in Catalysis and Organocatalysis
While benzimidazole derivatives are known to be effective ligands in metal catalysis and as precursors to N-heterocyclic carbenes (NHCs), there is no specific information on the application of 1H-Benzimidazole-4,7-diamine, 5,6-dimethyl- in catalysis or organocatalysis. researchgate.net The nitrogen atoms in the benzimidazole ring and the appended amino groups could potentially coordinate with metal centers, making it a candidate for a ligand in various catalytic transformations. Metal complexes of other benzimidazole derivatives have been shown to possess catalytic activity in organic reactions. nih.gov The development of catalysts is an active area of research, with various metal nanoparticles, such as ZnO, being used to catalyze the synthesis of benzimidazoles themselves. nih.gov Despite this, the catalytic properties of 1H-Benzimidazole-4,7-diamine, 5,6-dimethyl- remain an unexplored area of research.
Development of Chemosensors and Molecular Probes
The potential of 1H-Benzimidazole-4,7-diamine, 5,6-dimethyl- in the development of chemosensors and molecular probes has not been reported in the available literature. The benzimidazole core is a known fluorophore, and its derivatives are utilized in the design of fluorescent sensors. The amino groups at the 4 and 7 positions could act as binding sites for analytes, and such binding events could lead to a change in the photophysical properties of the molecule, forming the basis of a sensor. For example, guanidine-containing benzimidazole derivatives have been investigated for their potential in chemical sensing. mdpi.com However, no studies have been published that specifically investigate the sensing capabilities of 1H-Benzimidazole-4,7-diamine, 5,6-dimethyl-.
Future Research Directions and Unresolved Challenges in the Study of 1h Benzimidazole 4,7 Diamine,5,6 Dimethyl 9ci
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often inefficient and environmentally taxing. rsc.org While numerous approaches have been developed for the synthesis of the broader benzimidazole class, specific, high-yield, and sustainable routes for 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) are not yet fully established. organic-chemistry.org Future research must focus on the development of novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry.
Future research should explore the following avenues:
Catalytic Systems: The use of novel catalysts, including metal-organic frameworks (MOFs), nanoparticles, and biocatalysts, could offer pathways to more selective and efficient synthesis under milder reaction conditions.
Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and improving yields for other benzimidazole derivatives and could be adapted for the synthesis of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI).
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and could be a key technology for the scalable and sustainable production of this compound.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Novel Catalysis | Higher selectivity, milder conditions, recyclability of catalysts. | Catalyst design and optimization for the specific substrate. |
| Microwave-Assisted | Reduced reaction times, increased yields. | Scale-up limitations and potential for localized overheating. |
| Flow Chemistry | Precise control, improved safety, scalability. | Initial setup cost and optimization of flow parameters. |
| One-Pot Reactions | Reduced waste, higher efficiency, simplified procedures. | Compatibility of reagents and intermediates in a single pot. |
Integration of Advanced Analytical Techniques for Real-time Studies
A deeper understanding of the formation and reactivity of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) requires the use of advanced analytical techniques capable of real-time monitoring. jrtdd.com Traditional analytical methods often rely on offline analysis, which may not capture transient intermediates or provide a complete picture of the reaction dynamics.
The integration of in-situ spectroscopic and chromatographic techniques into the reaction setup can provide invaluable data on reaction kinetics, mechanisms, and the formation of byproducts. This real-time information is critical for optimizing synthetic routes and understanding the compound's reactivity profile.
Future research directions in this area include:
In-situ Spectroscopy: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products in real-time.
Process Analytical Technology (PAT): The implementation of PAT tools can enable continuous monitoring and control of the synthesis process, ensuring consistent quality and yield.
Hyphenated Chromatographic Techniques: The use of techniques like HPLC-MS and GC-MS can provide detailed information on the composition of the reaction mixture at various stages. nih.govresearchgate.net
| Analytical Technique | Information Gained | Challenges in Implementation |
| In-situ Spectroscopy | Reaction kinetics, identification of intermediates, endpoint determination. | Probe compatibility with reaction conditions, data analysis. |
| Process Analytical Tech. | Real-time process control, quality assurance. | Initial investment in equipment and expertise. |
| Hyphenated Chromatography | Separation and identification of complex mixtures, impurity profiling. | Sample preparation for online analysis, method development. |
Refined Computational Models for Predictive Molecular Design
Computational chemistry and molecular modeling are powerful tools for the predictive design of novel molecules and the optimization of synthetic pathways. dovepress.com For 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI), the development of refined computational models can accelerate research by predicting its properties, reactivity, and potential applications.
Current computational models for benzimidazole derivatives often focus on predicting biological activity through Quantitative Structure-Activity Relationship (QSAR) studies. ijpsr.comnih.govresearchgate.netnih.gov While valuable, these models can be expanded to encompass a broader range of properties relevant to materials science and synthetic chemistry.
Future research in computational modeling should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and intermolecular interactions of the compound, which is crucial for understanding its behavior in different environments. tandfonline.com
Predictive Synthesis Models: The development of machine learning algorithms trained on experimental data could help in predicting the optimal reaction conditions for the synthesis of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) and other complex benzimidazoles.
| Computational Method | Predictive Capability | Data Requirements |
| DFT Calculations | Electronic structure, reactivity indices, spectroscopic properties. | High computational cost, requires expertise in quantum chemistry. |
| MD Simulations | Conformational analysis, intermolecular interactions, solvation effects. | Accurate force fields, significant computational resources. |
| Machine Learning | Optimization of reaction conditions, prediction of product yields. | Large and high-quality experimental datasets for training. |
Exploration of Novel Reaction Pathways and Reactivity Profiles
The reactivity of the benzimidazole core is well-documented, but the specific influence of the 4,7-diamine and 5,6-dimethyl substituents on the reactivity of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) is an area ripe for exploration. These substituents are expected to significantly alter the electronic properties of the benzimidazole system, potentially leading to novel reaction pathways and unexpected reactivity.
The presence of two amine groups at the 4 and 7 positions, for instance, could open up possibilities for polymerization reactions or the synthesis of novel macrocyclic structures. The methyl groups at the 5 and 6 positions will also influence the steric and electronic environment of the molecule.
Future research should systematically investigate:
Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of these reactions will be crucial for the further functionalization of the molecule.
Metal-Catalyzed Cross-Coupling Reactions: The amine groups could be utilized as directing groups or points of attachment for cross-coupling reactions, enabling the synthesis of more complex derivatives.
Oxidative and Reductive Chemistry: Understanding the behavior of the compound under oxidative and reductive conditions could reveal novel transformations and potential applications in redox-active materials.
Photochemical Reactivity: The extended π-system of the benzimidazole core suggests that the compound may exhibit interesting photochemical properties that are yet to be explored.
A thorough investigation of these reaction pathways will not only expand the chemical toolbox for modifying 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) but also pave the way for the discovery of new materials and molecules with unique properties and functions.
Q & A
Q. What are the recommended synthetic routes for 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI), and how can reaction conditions be optimized to improve yield?
Synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine analogs with carbonyl compounds under acidic conditions. For this compound, consider:
- Method A : React 4,7-diamino-5,6-dimethylbenzimidazole precursor with a nitrating agent, followed by reduction to retain the amine groups. Monitor pH (3–5) and temperature (60–80°C) to avoid decomposition .
- Method B : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Characterize intermediates via HPLC-MS to confirm structural fidelity .
- Optimization : Employ a factorial design (e.g., Taguchi method) to test variables like solvent polarity, catalyst concentration, and reaction time. Use ANOVA to identify significant factors .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR (1H/13C) : Confirm substitution patterns (e.g., methyl groups at positions 5 and 6) and amine proton environments. Use deuterated DMSO for solubility .
- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient (pH 2.5). Compare retention times against known standards .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (C9H12N4; calc. 192.23 g/mol) and detect impurities (e.g., deamination byproducts) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Testing :
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (>150°C likely). Store at -20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 25°C. LC-MS can identify hydrolysis products (e.g., demethylated analogs) .
- Oxidative Stability : Expose to H2O2 or air; monitor via FTIR for peroxide formation or amine oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and potential biological targets?
- In Silico Strategies :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amine groups) and redox potentials .
- Molecular Docking : Screen against kinase or protease targets (e.g., EGFR, PARP) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
- ADMET Prediction : Use SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. What experimental designs are suitable for resolving contradictions in reported toxicity data?
- Contradiction Analysis :
- Dose-Response Studies : Replicate acute toxicity assays (OECD 423) using varying doses (10–500 mg/kg) in rodent models. Compare results to existing H302/H315 classifications .
- Mechanistic Toxicology : Perform in vitro assays (e.g., Ames test for mutagenicity, Comet assay for DNA damage) to differentiate direct vs. indirect toxicity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ECOTOX database) and apply random-effects models to quantify heterogeneity .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- SAR Strategies :
- Substituent Variation : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO2) at positions 4/7. Test against cancer cell lines (e.g., MCF-7) .
- Pharmacophore Mapping : Use MOE software to identify critical hydrogen-bond donors/acceptors. Correlate with IC50 values in enzyme inhibition assays .
- Cross-Correlation : Compare with benzimidazole-based drugs (e.g., Albendazole) to infer metabolic stability and off-target effects .
Q. What methodologies validate the compound’s role in catalytic or material science applications?
- Material Characterization :
- XRD : Analyze crystallinity and unit cell parameters for coordination polymer applications .
- Electrochemical Profiling : Use cyclic voltammetry to assess redox activity (e.g., as a ligand in transition-metal complexes) .
- Surface Morphology : SEM/EDS can verify composite integration in nanomaterials (e.g., carbon nanotube hybrids) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in a laboratory setting?
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles (H319/H335 compliance) .
- Engineering Controls : Use fume hoods for synthesis and weigh stations with HEPA filters to limit airborne exposure .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous waste (EPA/DOT guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
